
3-Methoxy-2-methylpyridine 1-oxide
Overview
Description
3-Methoxy-2-methylpyridine 1-oxide (CAS: 35392-65-5) is a pyridine derivative characterized by a methoxy group at the 3-position, a methyl group at the 2-position, and an N-oxide functional group. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.152 g/mol . The compound is synthesized via oxidation of 2-methylpyridine derivatives, achieving a high yield of 99% under optimized conditions, and exists as a white solid . Key analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS confirm its structure and purity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine 1-Oxides
The physicochemical and biological properties of pyridine N-oxides are highly influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 3-methoxy-2-methylpyridine 1-oxide with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position Effects: The para-methoxy isomer (4-methoxy-2-methylpyridine 1-oxide) exhibits distinct electronic properties compared to the meta-methoxy isomer (this compound). 3,4-Dimethoxy-2-methylpyridine 1-oxide demonstrates how additional methoxy groups enhance electron-donating effects, which may improve antioxidant capacity .
Functional Group Impact :
- The ethoxycarbonyl group in 3-(ethoxycarbonyl)-2-methylpyridine 1-oxide contributes to higher molecular weight (182.0 vs. 139.152) and lipophilicity, making it suitable for coordinating metal ions in bioactive complexes .
- Pyridine-2-thiolato 1-oxide derivatives exhibit significant antitubercular activity, highlighting the importance of thiol groups in biological targeting .
Pharmaceutical Relevance :
- While this compound is a precursor to pantoprazole , omeprazole sulphone N-oxide directly serves as a metabolite in gastric acid suppression therapies .
Analytical Discrepancies :
Preparation Methods
Catalytic Oxidation Using Phosphotungstic Acid and Hydrogen Peroxide
Reaction Mechanism and Conditions
The oxidation of substituted pyridines to their N-oxides via hydrogen peroxide (H₂O₂) is a widely adopted industrial method due to its cost-effectiveness and environmental compatibility. In the case of 3-methoxy-2-methylpyridine 1-oxide, this approach involves using phosphotungstic acid (H₃PW₁₂O₄₀) as a heteropolyacid catalyst. The catalyst enhances the electrophilic character of H₂O₂, facilitating oxygen transfer to the pyridine nitrogen .
Key operational parameters include:
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Temperature : 85–90°C during H₂O₂ addition, followed by 83–88°C for 5–10 hours.
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Catalyst loading : 20–30% aqueous phosphotungstic acid solution.
The acidic environment of phosphotungstic acid suppresses H₂O₂ decomposition, ensuring high oxidation efficiency . Post-reaction, the mixture is neutralized to pH 7–9 with dilute sodium hydroxide, and the product is extracted using dichloromethane (DCM) .
Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)
Reaction Design and Kinetic Control
mCPBA is a potent peracid oxidant widely used in laboratory-scale N-oxide synthesis. Its application to 3-methoxy-2-methylpyridine involves a low-temperature, two-phase system in dichloromethane (DCM) . The reaction proceeds via an electrophilic oxygen transfer mechanism, with mCPBA acting as both oxidant and acid catalyst.
Critical steps include:
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Temperature control : Initial addition at 0–5°C to mitigate exothermic side reactions.
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Stoichiometry : 1.5 equivalents of mCPBA relative to pyridine .
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Workup : pH adjustment to 4–5 to precipitate byproducts (e.g., m-chlorobenzoic acid) .
Scalability and Purity Enhancements
Table 2 highlights key data from mCPBA-based syntheses:
Parameter | Value/Description | Outcome |
---|---|---|
Solvent | Dichloromethane | Enhances oxidant solubility |
Reaction time | 20–24 hours | 90–95% conversion |
Purification | Filtration, concentration | 95% purity by NMR |
Notably, this method avoids high-temperature conditions, making it suitable for heat-sensitive substrates. However, the reliance on DCM raises environmental concerns, necessitating solvent recovery systems for industrial adoption .
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
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Phosphotungstic acid/H₂O₂ :
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mCPBA/DCM :
Industrial Applicability
The phosphotungstic acid method is preferred for large-scale production due to lower reagent costs and greener credentials. In contrast, mCPBA is reserved for small-batch syntheses requiring precise control over reaction kinetics .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-6-7(10-2)4-3-5-8(6)9/h3-5H,1-2H3 |
InChI Key |
YQDVRUQPMQHIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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